
(3,5-Difluorofuran-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Difluorofuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with two fluorine atoms at the 3 and 5 positions, and a boronic acid group at the 2 position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorofuran-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the electrophilic borylation of an aryl Grignard reagent prepared from an aryl bromide by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex. The reaction is performed at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for the synthesis of various compounds following a reaction sequence of halogen/lithium exchange and electrophilic quench. The process is efficient and can achieve high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Difluorofuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted furans, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
(3,5-Difluorofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (3,5-Difluorofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium or copper catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the metal catalyst, which then facilitates the coupling reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Difluorophenyl)boronic acid: Similar in structure but with a phenyl ring instead of a furan ring.
(3,4-Difluorophenyl)boronic acid: Another similar compound with fluorine atoms at the 3 and 4 positions on a phenyl ring.
Uniqueness
(3,5-Difluorofuran-2-yl)boronic acid is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to phenyl rings. This can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Eigenschaften
Molekularformel |
C4H3BF2O3 |
|---|---|
Molekulargewicht |
147.87 g/mol |
IUPAC-Name |
(3,5-difluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H3BF2O3/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H |
InChI-Schlüssel |
OKRHDIMXJCUSEA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(O1)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)

![3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B11921890.png)
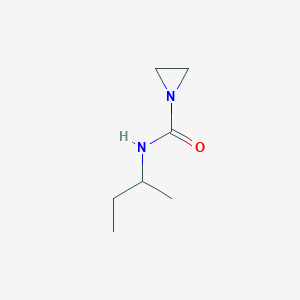

![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)
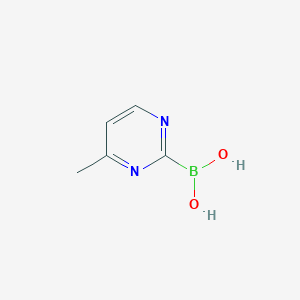
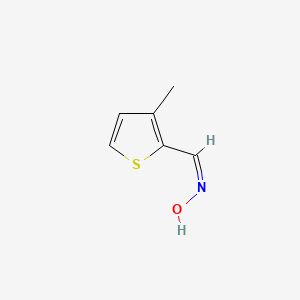
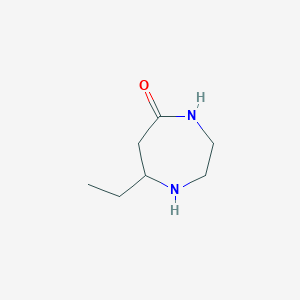
![3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one](/img/structure/B11921929.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)

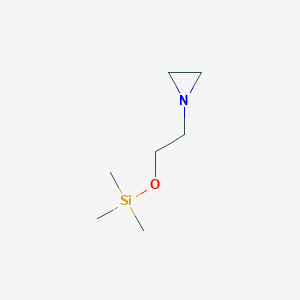
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
